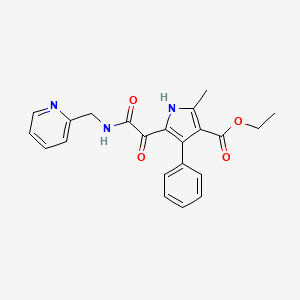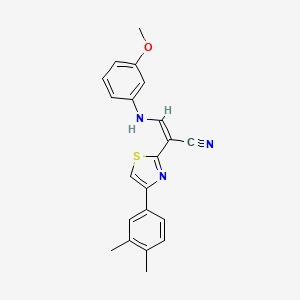
2-(4-bromo-1H-pyrazol-1-yl)propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
While the exact molecular structure of “2-(4-bromo-1H-pyrazol-1-yl)propanehydrazide” is not available, we can infer some information from similar compounds. For example, “2-(4-Bromo-1H-pyrazol-1-yl)ethanol” has a molecular formula of C5H7BrN2O and “2-(4-Bromo-1H-pyrazol-1-yl)propanenitrile” has a molecular formula of C6H6BrN3 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Regioselective Synthesis : A study by Bonacorso et al. (2011) describes the synthesis of various succinyl-spaced pyrazoles, highlighting the process of regioselective cyclocondensation reactions. This process is significant for the synthesis of derivatives related to 2-(4-bromo-1H-pyrazol-1-yl)propanehydrazide (Bonacorso et al., 2011).
- Proton Transfer Mechanisms : Vetokhina et al. (2012) explored the photoinduced tautomerization in pyrazolylpyridines, providing insights into different proton transfer mechanisms in these compounds, which can be relevant for understanding the behavior of this compound (Vetokhina et al., 2012).
Biological and Medicinal Applications
- Anticancer and Antimicrobial Activity : A. Viji et al. (2020) conducted a study on a related molecule, analyzing its potential for antimicrobial activity. The research includes molecular docking to identify interactions with different proteins, which could be relevant for the investigation of this compound in biological contexts (A. Viji et al., 2020).
- Antimicrobial Agents : Abdel-Wahab et al. (2017) synthesized novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives, demonstrating good antimicrobial activities. These findings suggest the potential of pyrazole derivatives, including this compound, in antimicrobial applications (Abdel-Wahab et al., 2017).
Crystal Structure and Molecular Analysis
- Molecular Structure Characterization : Plutenko et al. (2022) focused on the crystal structure analysis of a similar compound, shedding light on the possible molecular configuration and interaction patterns of this compound (Plutenko et al., 2022).
- Complexation with Metals : Research by Malinkin et al. (2012) on zinc(II) complexes with asymmetric pyrazoles can inform about the coordination chemistry of pyrazole derivatives, which could be extrapolated to this compound (Malinkin et al., 2012).
Propriétés
IUPAC Name |
2-(4-bromopyrazol-1-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN4O/c1-4(6(12)10-8)11-3-5(7)2-9-11/h2-4H,8H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTGTGQGMPEUCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)N1C=C(C=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3006880.png)
![1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B3006881.png)
![1-(2-methoxyethyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B3006883.png)


![8-fluoro-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3006887.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B3006888.png)
![3-[[4-Methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B3006889.png)
![N-[(1H-imidazol-2-yl)methyl]-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B3006890.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide](/img/structure/B3006891.png)
![2-(2-chloroacetyl)hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B3006892.png)
![4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B3006893.png)

![3-[[(E)-2-phenylethenyl]sulfonylamino]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B3006897.png)